molecular formula C15H28Cl2N2O2 B2892642 2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline dihydrochloride hydrate CAS No. 1802250-63-0

2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline dihydrochloride hydrate

Cat. No.: B2892642
CAS No.: 1802250-63-0
M. Wt: 339.3
InChI Key: PWVUOTKWRHYMQF-UHFFFAOYSA-N
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Description

2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline dihydrochloride hydrate is a chemical compound with the molecular formula C15H24N2O·2HCl·H2O. It is a white to yellow powder or crystalline solid with a molecular weight of 339.3 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the following:

  • Nucleophilic Substitution Reaction: Starting with 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline, the compound can undergo nucleophilic substitution with hydrochloric acid to form the dihydrochloride hydrate.

  • Reduction Reaction: The compound can be synthesized by reducing a suitable precursor, such as a nitro compound, followed by subsequent reactions to introduce the isopropoxy and piperidinyl groups.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of reactors and controlled conditions to ensure purity and yield. The process involves the careful control of temperature, pressure, and reaction time to achieve the desired product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound to its reduced forms.

  • Substitution: Nucleophilic substitution reactions are common, where the isopropoxy or piperidinyl groups can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are used.

  • Substitution: Hydrochloric acid, sodium hydroxide, and other nucleophiles are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, depending on the specific oxidizing agent used.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Derivatives with different functional groups replacing the isopropoxy or piperidinyl groups.

Scientific Research Applications

2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline dihydrochloride hydrate has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound is utilized in biological studies to investigate its interactions with biological molecules and pathways.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline dihydrochloride hydrate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological and chemical effects.

Comparison with Similar Compounds

  • 2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline: A closely related compound without the dihydrochloride and hydrate groups.

  • 4-(Piperidin-4-yl)aniline: A simpler analog lacking the isopropoxy and methyl groups.

  • 2-Isopropoxy-5-methylaniline: A compound with similar structural features but without the piperidinyl group.

Uniqueness: 2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline dihydrochloride hydrate is unique due to its combination of functional groups, which contribute to its distinct chemical and biological properties. Its dihydrochloride and hydrate forms enhance its solubility and stability, making it suitable for various applications.

Properties

IUPAC Name

5-methyl-4-piperidin-4-yl-2-propan-2-yloxyaniline;hydrate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O.2ClH.H2O/c1-10(2)18-15-9-13(11(3)8-14(15)16)12-4-6-17-7-5-12;;;/h8-10,12,17H,4-7,16H2,1-3H3;2*1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWVUOTKWRHYMQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C2CCNCC2)OC(C)C)N.O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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